molecular formula C34H44O9 B3030342 [(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate CAS No. 888941-86-4

[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate

Número de catálogo: B3030342
Número CAS: 888941-86-4
Peso molecular: 596.7 g/mol
Clave InChI: FPZMKWNKHQRDMW-UNFPQQLUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Inulanolide A is a natural product found in Inula linariifolia with data available.

Análisis Bioquímico

Biochemical Properties

Inulanolide A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a novel dual inhibitor of the NFAT1 and MDM2 pathways, which are critical in the development and progression of breast cancer . Inulanolide A inhibits the activity of the transcription factor NFAT1 and the oncogene MDM2, leading to decreased cell proliferation and increased apoptosis in cancer cells . This compound exerts its selective anticancer activity in both p53-dependent and -independent manners .

Cellular Effects

Inulanolide A has profound effects on various types of cells and cellular processes. It inhibits cancer cell growth and induces cell cycle arrest and apoptosis by modulating the expression of proteins involved in cell cycle progression, apoptosis, and DNA damage response . In breast cancer cells, Inulanolide A decreases the levels of MDM2, NFAT1, and proteins associated with cell proliferation, while increasing the levels of apoptotic signal-related proteins . This dual inhibition of NFAT1 and MDM2 pathways results in reduced tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of Inulanolide A involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Inulanolide A directly binds to the RING domains of both MDM2 and MDMX with high affinity and specificity, disrupting MDM2-MDMX binding . This disruption enhances MDM2 protein degradation and inhibits its oncogenic activity . Additionally, Inulanolide A induces G2/M phase arrest and apoptosis in cancer cells by modulating the expression of cell cycle and apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Inulanolide A change over time. Studies have shown that Inulanolide A remains stable and retains its cytotoxic activity over extended periods . Long-term exposure to Inulanolide A in in vitro and in vivo studies has demonstrated sustained inhibition of tumor growth and metastasis without significant degradation or loss of efficacy . These findings suggest that Inulanolide A has a favorable stability profile for potential therapeutic applications .

Dosage Effects in Animal Models

The effects of Inulanolide A vary with different dosages in animal models. In orthotopic mouse models of breast cancer, Inulanolide A has shown substantial inhibitory effects on tumor growth at various dosages . Higher doses of Inulanolide A result in more pronounced tumor suppression and increased apoptosis in cancer cells . No significant toxic or adverse effects have been observed at high doses, indicating a favorable safety profile .

Metabolic Pathways

Inulanolide A is involved in several metabolic pathways, including those related to cell proliferation and apoptosis. It interacts with enzymes and cofactors that regulate the NFAT1 and MDM2 pathways . By inhibiting these pathways, Inulanolide A modulates metabolic flux and alters metabolite levels, leading to reduced cancer cell viability and increased apoptosis .

Transport and Distribution

Inulanolide A is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of Inulanolide A in cancer cells, enhancing its cytotoxic effects . The compound’s ability to selectively target cancer cells while sparing normal cells contributes to its therapeutic potential .

Subcellular Localization

The subcellular localization of Inulanolide A is crucial for its activity and function. Inulanolide A is primarily localized in the cytoplasm and nucleus of cancer cells, where it exerts its inhibitory effects on the NFAT1 and MDM2 pathways . Targeting signals and post-translational modifications direct Inulanolide A to specific compartments, ensuring its effective interaction with target biomolecules .

Propiedades

IUPAC Name

[(4R)-4-[(1'S,2'S,3S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17,22,24-25,27-30,37H,4,8-14H2,1-3,5-7H3/t15-,17+,22-,24+,25?,27+,28?,29?,30?,33+,34+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZMKWNKHQRDMW-UJFAUXIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3=C(C4C(C13CC45C6C(CC(=C(C6O)C(C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@H](CC3=C([C@H]4C([C@@]13C[C@@]45C6C(CC(=C(C6O)[C@H](C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate
Reactant of Route 2
[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate
Reactant of Route 3
[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate
Reactant of Route 4
Reactant of Route 4
[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate
Reactant of Route 5
Reactant of Route 5
[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate
Reactant of Route 6
[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate
Customer
Q & A

Q1: What are the primary molecular targets of Inulanolide A and how does it affect them?

A1: Inulanolide A has been shown to target both the transcription factor NFAT1 and the oncogenes MDM2 and MDMX. [, , , ] It binds to the DNA binding domain of NFAT1, inhibiting the transcription of MDM2. [, ] Inulanolide A also binds to the RING domains of both MDM2 and MDMX, disrupting their interaction and promoting MDM2 degradation. [, ]

Q2: What are the downstream effects of Inulanolide A's interaction with its targets?

A2: By inhibiting both NFAT1 and MDM2/MDMX, Inulanolide A exerts anticancer activity through both p53-dependent and p53-independent mechanisms. [] It has been shown to decrease cell proliferation, induce G2/M phase arrest and apoptosis, and suppress tumor growth and metastasis in vitro and in vivo. [, , ]

Q3: What is the role of the C-terminus of the MDM2 RING domain in the inhibitory mechanism of Inulanolide A?

A3: Inulanolide A primarily binds to a hydrophobic site centered at the tyrosine residue (Tyr489) at the C-terminus of the MDM2 RING domain. [] This region is crucial for ubiquitin discharge by MDM2. [] Binding of Inulanolide A at Tyr489 is thought to disrupt interactions between the MDM2 RING domain and the E2-ubiquitin complex, thereby inhibiting ubiquitin transfer, regardless of the substrate. []

Q4: Has the structure-activity relationship of Inulanolide A been investigated?

A4: While detailed SAR studies on Inulanolide A itself are limited in the provided abstracts, research on related sesquiterpene dimers from Inula britannica suggests that the norbornene moiety plays a role in inhibiting NF-κB activation. [, ] Further investigation is needed to determine the specific structural features of Inulanolide A that contribute to its activity against NFAT1, MDM2, and MDMX.

Q5: What are the potential applications of Inulanolide A in cancer therapy?

A5: Inulanolide A has shown promising preclinical results as a potential therapeutic agent for breast and prostate cancer. [, , ] Its ability to inhibit both NFAT1 and MDM2/MDMX, leading to p53-dependent and -independent anticancer effects, makes it an attractive candidate for further development. [, , ]

Q6: What analytical techniques have been used to characterize and quantify Inulanolide A?

A6: High-performance liquid chromatography (HPLC) has been used to isolate and quantify Inulanolide A from Inula plants. [, ] Various chromatographic methods coupled with spectroscopic techniques, such as mass spectrometry, are likely employed for further characterization and identification. []

Q7: How does Inulanolide A compare to other MDM2 inhibitors?

A7: Unlike conventional MDM2 inhibitors that primarily target the p53 binding domain, Inulanolide A binds to the RING domain. [] This difference in binding site allows Inulanolide A to inhibit MDM2 activity against a broader range of substrates and exert anticancer activity independent of p53 status. [, ]

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